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Compound Name: H-1152 dihydrochloride

Cat. No.: B1672575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

H-1152 dihydrochloride is a potent, selective, and membrane-permeable inhibitor of Rho-

associated protein kinase (ROCK).[1][2][3][4] As an isoquinolinesulfonamide derivative, it

serves as a critical tool for investigating the diverse cellular functions regulated by the

Rho/ROCK signaling cascade.[1] This document provides an in-depth overview of the H-1152

target pathway, its inhibitory profile, and the experimental methodologies used to characterize

its activity.

Core Target: The Rho/ROCK Signaling Pathway
The primary molecular target of H-1152 is Rho-associated coiled-coil containing protein kinase

(ROCK). This serine/threonine kinase is a major downstream effector of the small GTPase,

RhoA. The Rho/ROCK pathway is a pivotal regulator of actin cytoskeleton organization,

influencing a wide array of cellular processes including cell adhesion, motility, contraction, and

gene expression.

Upon activation by upstream signals, such as lysophosphatidic acid (LPA), RhoA-GTP binds to

and activates ROCK.[5] Activated ROCK then phosphorylates numerous downstream

substrates, leading to the assembly of actin-myosin filaments and increased cellular

contractility. H-1152 exerts its effect by directly inhibiting the kinase activity of ROCK, thereby

preventing the phosphorylation of its substrates and blocking the downstream cellular

responses.
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Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.

Potency and Selectivity
H-1152 demonstrates high affinity and selectivity for ROCK kinases. Its inhibitory activity is

significantly greater for ROCKII compared to a panel of other serine/threonine kinases,

highlighting its utility as a specific pharmacological probe.
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Target Kinase IC50 (μM) Ki (nM)

ROCKII 0.012[1] 1.6[2][4]

CaMKII 0.180 -

PKG 0.360 -

Aurora A 0.745 -

PKA 3.03 630[2]

Src 3.06[2] -

PKC 5.68 9270[2]

MKK4 16.9[2] -

MLCK 28.3 10100[2]

Abl 50.0[2] -

GSK3α 60.7[2] -

AMPK 100[2] -

p38α 100[2] -

Data compiled from multiple sources.[1][2][4]

Experimental Protocols
The characterization of H-1152 relies on various in vitro and cellular assays to determine its

effect on the ROCK pathway and associated physiological responses.

MARCKS Phosphorylation Assay
This assay quantifies the inhibition of ROCK-mediated phosphorylation of Myristoylated

Alanine-Rich C Kinase Substrate (MARCKS), a known ROCK substrate.

Objective: To measure the dose-dependent inhibition of LPA-induced MARCKS

phosphorylation by H-1152 in a cellular context.[5]
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Methodology:

Human neuroteratoma (NT-2) cells are cultured under standard conditions.

Cells are pre-incubated with varying concentrations of H-1152 (e.g., 0.1-10 μM) for a

specified time.[2]

Cellular Rho/ROCK pathway is stimulated using lysophosphatidic acid (LPA), a known

Rho activator. A protein kinase C (PKC) activator like phorbol-12,13-dibutyrate (PDBu) is

used as a control for specificity.[5]

Following stimulation, cells are lysed, and protein extracts are collected.

Protein samples are separated by SDS-PAGE and transferred to a membrane for Western

blot analysis.

The membrane is probed with a phosphorylation site-specific antibody that recognizes

phospho-Ser159 in MARCKS to detect the phosphorylated protein.[5]

Total MARCKS and a loading control (e.g., GAPDH) are also probed to ensure equal

protein loading.

Band intensities are quantified to determine the extent of MARCKS phosphorylation

relative to the control, and an IC50 value is calculated. H-1152 has been shown to inhibit

LPA-induced MARCKS phosphorylation with an IC50 of 2.5 μM.[1][2]
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Caption: Workflow for the MARCKS phosphorylation inhibition assay.
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Aortic Contraction Assay
This ex vivo assay measures the ability of H-1152 to relax smooth muscle, a process heavily

dependent on the ROCK pathway.

Objective: To determine the potency of H-1152 in inhibiting agonist-induced contractions of

vascular smooth muscle.

Methodology:

Aortas are isolated from guinea pigs and cut into rings.

The aortic rings are mounted in an organ bath containing a physiological salt solution

(e.g., Krebs solution), maintained at 37°C, and aerated.

The rings are placed under a resting tension and allowed to equilibrate.

Contractions are induced by adding a prostanoid EP3 receptor agonist, sulprostone.[1]

Once a stable contraction is achieved, cumulative concentrations of H-1152 are added to

the bath to generate a dose-response curve.

The relaxation is measured as a percentage of the sulprostone-induced contraction.

The IC50 value is calculated, representing the concentration of H-1152 required to cause

50% relaxation. For sulprostone-induced contractions, H-1152 has a reported IC50 of 190

nM.[1]

Endothelial Cell Migration Assays
These in vitro assays assess the impact of ROCK inhibition on the directional movement of

endothelial cells, a key process in angiogenesis and wound healing.

Objective: To evaluate the effect of H-1152 on the migration of microvascular endothelial

cells.[6]
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Wound-Healing Assay: A confluent monolayer of endothelial cells is mechanically

"wounded" with a pipette tip. The cells are then treated with H-1152 or a vehicle control.

The rate of cell migration into the cleared area is monitored over time via microscopy.

Spheroid-on-Collagen Assay: Endothelial cell spheroids are embedded in a collagen

matrix. The cells are treated with H-1152. The extent of directional cell sprouting and

migration away from the spheroid is quantified.[6]

Key Findings: Non-selective ROCK inhibition with H-1152 has been shown to facilitate the

directed migration of endothelial cells, an effect associated with decreased F-actin fibers and

loosened cell-cell contacts.[6]

Clinical Landscape
Based on the provided search results, there are no specific clinical trials listed for H-1152
dihydrochloride. Its primary application remains as a research tool for preclinical studies of

the Rho/ROCK pathway in various disease models, including those related to vascular

function, neuronal regeneration, and cancer cell motility.[1][6][7][8]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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